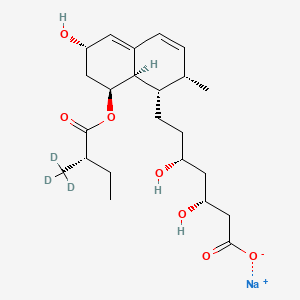

Pravastatin-D3-Natriumsalz

Übersicht

Beschreibung

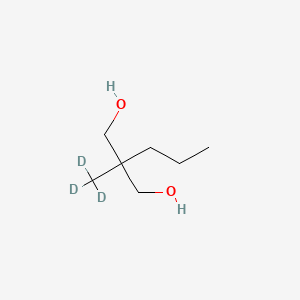

Pravastatin-d3 (Natriumsalz) ist eine deuterierte Form von Pravastatin-Natrium, einem Mitglied der Statin-Klasse von Medikamenten. Statine werden weit verbreitet eingesetzt, um den Cholesterinspiegel zu senken und das Risiko von Herz-Kreislauf-Erkrankungen zu verringern. Pravastatin-d3 (Natriumsalz) ist speziell mit Deuterium markiert, einem stabilen Isotop von Wasserstoff. Diese Markierung wird häufig in der wissenschaftlichen Forschung eingesetzt, um die Pharmakokinetik und den Metabolismus des Medikaments zu untersuchen.

Wissenschaftliche Forschungsanwendungen

Pravastatin-d3 (Natriumsalz) wird aufgrund seiner markierten Deuteriumatome in der wissenschaftlichen Forschung ausgiebig eingesetzt. Zu den wichtigsten Anwendungen gehören:

Pharmakokinetik: Untersuchung der Absorption, Verteilung, des Metabolismus und der Ausscheidung (ADME) von Pravastatin im Körper.

Metabolismusstudien: Untersuchung der Stoffwechselwege und Identifizierung von Metaboliten von Pravastatin.

Studien zu Arzneimittelwechselwirkungen: Verstehen, wie Pravastatin mit anderen Medikamenten wechselwirkt und welche Auswirkungen dies auf die Wirksamkeit und Sicherheit des Medikaments hat.

Biologische Forschung: Untersuchung der Auswirkungen von Pravastatin auf zelluläre Prozesse und seine potenziellen therapeutischen Anwendungen.

Industrielle Forschung: Entwicklung neuer Formulierungen und Verbesserung der Produktionsprozesse von Pravastatin.

Wirkmechanismus

Pravastatin-d3 (Natriumsalz) übt seine Wirkung aus, indem es das Enzym 3-Hydroxy-3-Methylglutaryl-Coenzym A (HMG-CoA)-Reduktase hemmt. Dieses Enzym katalysiert die Umwandlung von HMG-CoA zu Mevalonat, einem wichtigen Schritt bei der Biosynthese von Cholesterin. Durch die Hemmung dieses Enzyms reduziert Pravastatin-d3 die Cholesterinproduktion in der Leber, was zu einem niedrigeren Cholesterinspiegel im Blut führt. Die beteiligten molekularen Ziele und Pfade umfassen das HMG-CoA-Reduktase-Enzym und den Cholesterin-Biosyntheseweg .

Wirkmechanismus

Pravastatin is a reversible inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonate . This results in the upregulation of hepatic LDL (low-density lipoprotein) receptors enhancing LDL metabolism and clearance, which subsequently lowers the total plasma cholesterol in circulation .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Pravastatin-D3 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction reduces the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway . The inhibition of this pathway leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface and thus increasing the uptake of LDL cholesterol from the bloodstream .

Cellular Effects

Pravastatin-D3 Sodium Salt has been shown to influence various cellular processes. It can reduce the synthesis of cholesterol in cells, leading to alterations in cell membrane composition and function . Additionally, it can impact cell signaling pathways related to cholesterol homeostasis . Pravastatin-D3 Sodium Salt can also influence gene expression, particularly of genes involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of Pravastatin-D3 Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The reduction in intracellular cholesterol triggers a compensatory increase in LDL receptor expression, enhancing the uptake of LDL cholesterol from the bloodstream .

Temporal Effects in Laboratory Settings

The effects of Pravastatin-D3 Sodium Salt can change over time in laboratory settings. For instance, its inhibitory effect on HMG-CoA reductase can lead to a time-dependent decrease in intracellular cholesterol levels . Additionally, long-term exposure to Pravastatin-D3 Sodium Salt can lead to adaptive changes in cells, such as upregulation of LDL receptors .

Dosage Effects in Animal Models

The effects of Pravastatin-D3 Sodium Salt can vary with different dosages in animal models . Lower doses can effectively reduce cholesterol levels without causing significant side effects. At high doses, Pravastatin-D3 Sodium Salt may cause adverse effects such as muscle pain or weakness .

Metabolic Pathways

Pravastatin-D3 Sodium Salt is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This inhibition disrupts the production of cholesterol and other downstream products of the pathway .

Transport and Distribution

Pravastatin-D3 Sodium Salt is rapidly absorbed from the upper part of the small intestine via proton-coupled carrier-mediated transport and then taken up by the liver by a sodium-independent bile acid transporter . It is distributed within cells and tissues primarily through passive diffusion and active transport mechanisms .

Subcellular Localization

Pravastatin-D3 Sodium Salt primarily localizes in the cytoplasm where HMG-CoA reductase, its target enzyme, is located . Its presence in the cytoplasm allows it to effectively inhibit the enzyme and disrupt cholesterol synthesis .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

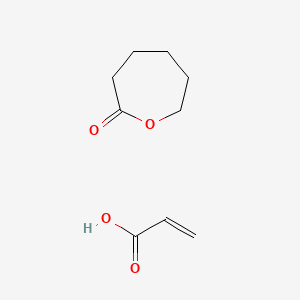

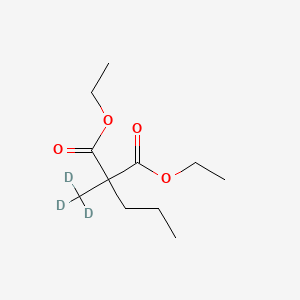

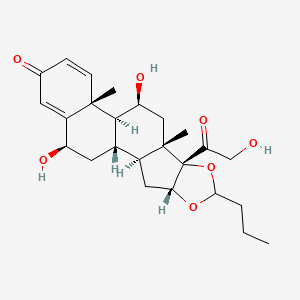

Pravastatin-d3 (Natriumsalz) wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Mevastatin ausgehen. Der Prozess umfasst die Fermentation von Mevastatin, gefolgt von der Hydrolyse des Lactonrings und der biologischen Hydroxylierung unter Verwendung von Streptomyces carbophilus, um die allylische 6-Alkoholgruppe einzuführen . Die Deuteriummarkierung wird während der Synthese eingeführt, um bestimmte Wasserstoffatome durch Deuterium zu ersetzen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Pravastatin-d3 (Natriumsalz) folgt einem ähnlichen Verfahren wie die Synthese von Pravastatin-Natrium. Der Prozess wird für die industrielle Nachfrage hochskaliert und stellt hohe Reinheit und Ausbeute sicher. Die Fermentations-, Hydrolyse- und Hydroxylierungsschritte werden für die großtechnische Produktion optimiert, und die Deuteriummarkierung wird sorgfältig kontrolliert, um die gewünschte isotopen Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen

Pravastatin-d3 (Natriumsalz) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen in Pravastatin-d3 können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Ketongruppen können zu Hydroxylgruppen reduziert werden.

Substitution: Die Estergruppe kann einer Hydrolyse unterzogen werden, um die entsprechende Carbonsäure und den entsprechenden Alkohol zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

Substitution: Hydrolysereaktionen werden typischerweise unter sauren oder basischen Bedingungen durchgeführt, z. B. mit Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Derivate und hydrolysierte Produkte. Diese Produkte werden oft untersucht, um die Stabilität und Reaktivität von Pravastatin-d3 (Natriumsalz) unter verschiedenen Bedingungen zu verstehen .

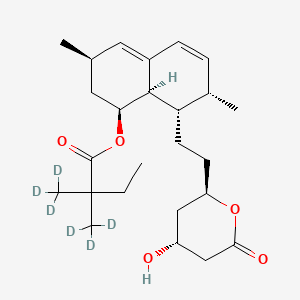

Vergleich Mit ähnlichen Verbindungen

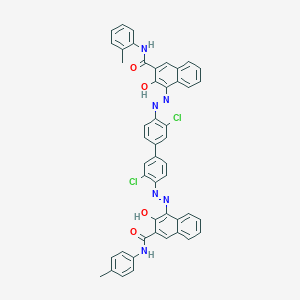

Pravastatin-d3 (Natriumsalz) wird mit anderen Statinen verglichen, wie z. B.:

- Lovastatin

- Simvastatin

- Atorvastatin

- Rosuvastatin

Einzigartigkeit

Pravastatin-d3 (Natriumsalz) ist aufgrund seiner Deuteriummarkierung einzigartig, die Vorteile in pharmakokinetischen und metabolischen Studien bietet. Die Deuteriumatome machen die Verbindung stabiler und ermöglichen eine präzise Verfolgung in biologischen Systemen. Im Vergleich zu anderen Statinen hat Pravastatin-d3 weniger Nebenwirkungen und ein besseres Sicherheitsprofil .

Eigenschaften

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBQYTRBTXKKOG-ZJDKIXRVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)